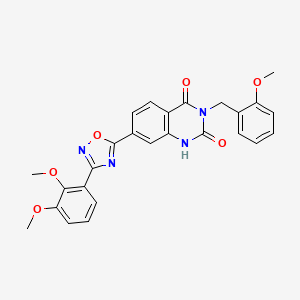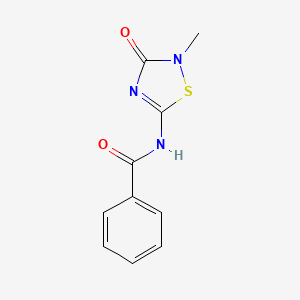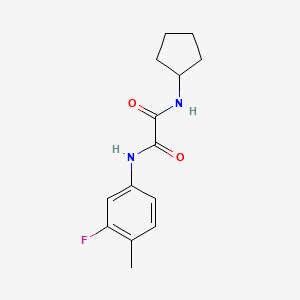
N-cyclopentyl-N'-(3-fluoro-4-methylphenyl)oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-N'-(3-fluoro-4-methylphenyl)oxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme plays a crucial role in the metabolism of GABA, an inhibitory neurotransmitter in the central nervous system. CPP-115 has been studied extensively for its potential therapeutic applications in a range of neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
Discovery of Selective Kinase Inhibitors
One area of research involves the development of selective kinase inhibitors for therapeutic purposes. For example, the discovery of BMS-777607, a selective inhibitor of the Met kinase superfamily, showcases the process of optimizing enzyme potency and aqueous solubility through molecular modifications (Schroeder et al., 2009). While not directly related to N-cyclopentyl-N'-(3-fluoro-4-methylphenyl)oxamide, this research highlights the approach taken in medicinal chemistry to improve drug properties and efficacy.
Role of Orexin Receptors in Compulsive Behaviors
Research on orexin receptors (OXR) and their role in compulsive behaviors, such as compulsive food consumption, provides insight into potential therapeutic targets for eating disorders and possibly other compulsive disorders (Piccoli et al., 2012). The use of selective OX1R antagonists in reducing binge eating without affecting standard food pellet intake suggests the nuanced approach needed in targeting specific neural pathways for treatment.
Development of Electrochromic and Electrofluorescent Materials
In the field of materials science, the development of electroactive polyamides containing bis(diphenylamino)-fluorene units demonstrates the potential for creating materials with reversible electrochromic characteristics and strong fluorescence (Sun et al., 2016). Such materials have applications in smart windows, displays, and as fluorescence modulators, illustrating the broad potential of fluoro-substituted compounds in advanced material applications.
Identification and Characterization of Research Chemicals
The study on the identification and characterization of novel synthetic compounds, like the research chemical N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, shows the importance of accurate analysis in the field of forensic chemistry (McLaughlin et al., 2016). This research is crucial for the regulation and control of novel psychoactive substances.
Fluorescence-Conjugated Polyamides for DNA Complex Characterization
The use of fluorescence-conjugated polyamides for the characterization of protein-DNA complex formation is another area of interest (Han et al., 2016). These compounds, which can specifically bind to DNA sequences, offer tools for studying gene regulation and the mechanisms of transcription factors at the molecular level.
Eigenschaften
IUPAC Name |
N-cyclopentyl-N'-(3-fluoro-4-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2/c1-9-6-7-11(8-12(9)15)17-14(19)13(18)16-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUOTDVMNXALAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NC2CCCC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2706760.png)
![5,6-Dihydroimidazo[2,1-b]thiazol-2(3H)-one](/img/structure/B2706765.png)
![(1-(5-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2706766.png)
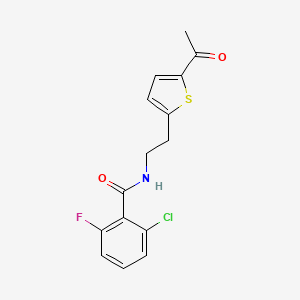
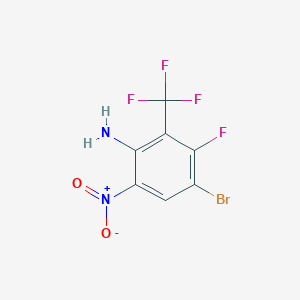

![(1R,5S)-7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one](/img/structure/B2706773.png)
![2-[(4-chlorophenyl)sulfonylamino]ethyl N-(3,4-dichlorophenyl)carbamate](/img/structure/B2706774.png)
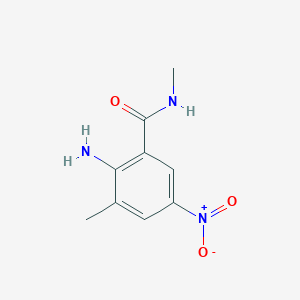
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2706776.png)
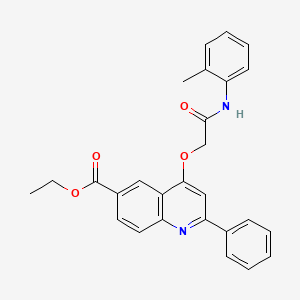
![N-[2-(4-Chlorophenyl)-5-methoxypentyl]but-2-ynamide](/img/structure/B2706778.png)
